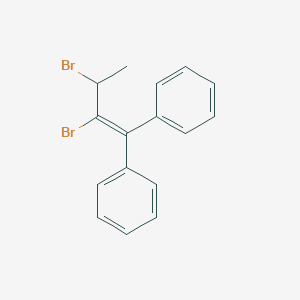![molecular formula C16H13N3 B14406379 7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole CAS No. 88368-30-3](/img/structure/B14406379.png)
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole is a complex organic compound characterized by its unique bicyclic structure It contains a pyrimido[5,4-c]carbazole core with two methyl groups attached at the 7th and 10th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrimido[5,4-c]carbazole core
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce partially or fully reduced analogs.
Aplicaciones Científicas De Investigación
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of advanced materials and as a precursor for dyes and pigments.
Mecanismo De Acción
The mechanism of action of 7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[5,4-d]pyrimidine: Another bicyclic compound with similar structural features.
Carbazole: A simpler analog without the pyrimidine ring.
7-Methyl-7H-pyrimido[5,4-c]carbazole: A closely related compound with only one methyl group.
Uniqueness
7,10-Dimethyl-7H-pyrimido[5,4-c]carbazole is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. This structural modification can enhance its stability, solubility, and interaction with biological targets compared to its analogs.
Propiedades
Número CAS |
88368-30-3 |
|---|---|
Fórmula molecular |
C16H13N3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
7,10-dimethylpyrimido[5,4-c]carbazole |
InChI |
InChI=1S/C16H13N3/c1-10-3-5-13-12(7-10)15-14(19(13)2)6-4-11-8-17-9-18-16(11)15/h3-9H,1-2H3 |
Clave InChI |
HHMBZDVDWAXHHQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)N(C3=C2C4=NC=NC=C4C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




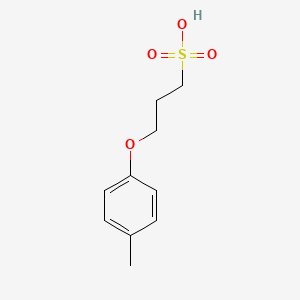


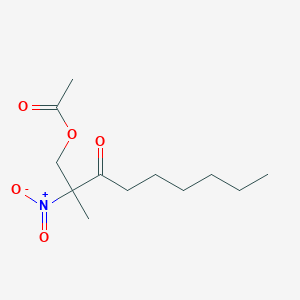

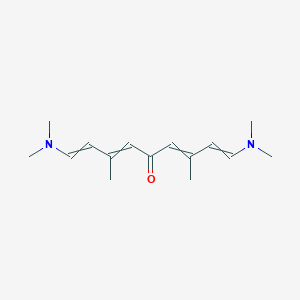
![Disulfide, bis[5-[2-chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenyl]](/img/structure/B14406330.png)
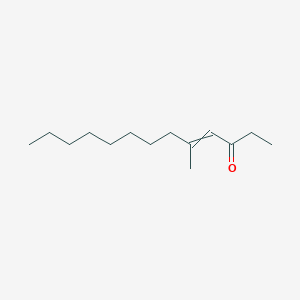
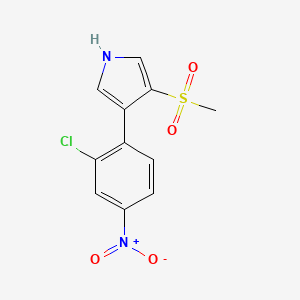
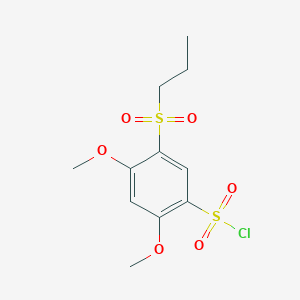
![4-{[(Propan-2-yl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14406359.png)
